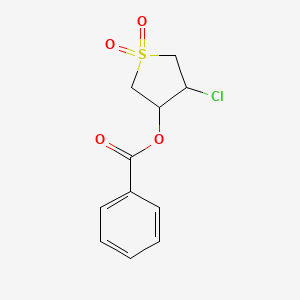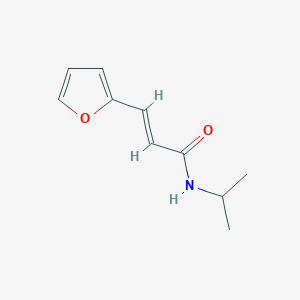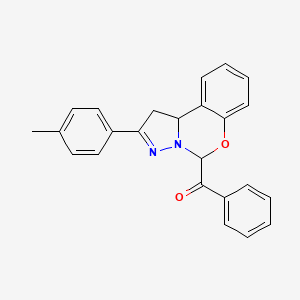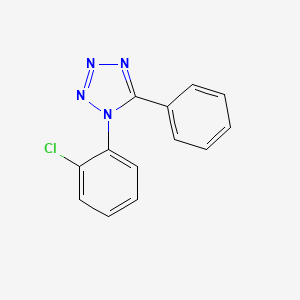
Barbituric acid, 5-butyl-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-butyl-1,3-diphenyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the 5-butyl-1,3-diphenyl derivative, specific starting materials such as butyl-substituted malonic acid and diphenylurea are used. The reaction is usually carried out in the presence of a strong acid or base to facilitate the condensation process .
Industrial Production Methods: Industrial production of barbituric acid derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, with careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Barbituric acid derivatives, including the 5-butyl-1,3-diphenyl variant, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize barbituric acid derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They serve as precursors for the synthesis of more complex molecules and are involved in various catalytic reactions .
Biology: In biological research, barbituric acid derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Some barbituric acid derivatives have pharmacological properties and are used in the development of sedative and hypnotic drugs. They are also investigated for their potential anti-cancer and anti-microbial activities .
Industry: In the industrial sector, barbituric acid derivatives are used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, some derivatives act as central nervous system depressants by binding to gamma-aminobutyric acid (GABA) receptors. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron .
Comparación Con Compuestos Similares
5,5-Diethylbarbituric acid:
1,3-Dimethylbarbituric acid: Used in various organic synthesis reactions.
5-Phenylbarbituric acid: Studied for its potential pharmacological activities.
Uniqueness: The 5-butyl-1,3-diphenyl derivative of barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
745-34-6 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5-butyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Clave InChI |
BDXKIVHGIVLZBS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)

